molecular formula C₁₂H₁₁D₃N₂O B1157331 4'-Methylphenazone-d3

4'-Methylphenazone-d3

Cat. No.: B1157331
M. Wt: 205.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methylphenazone-d3 is a deuterium-labeled analog of 4'-Methylphenazone, which is a known metabolite of the classic analgesic and antipyretic drug Phenazone (also known as antipyrine) . As a stable isotope-labeled internal standard, this compound is an essential tool in modern analytical chemistry, particularly in the field of liquid chromatography-mass spectrometry (LC-MS). Its primary research value lies in the quantitative analysis of Phenazone and its metabolic pathway. By using this compound as an internal standard, researchers can achieve highly accurate and precise measurements of analyte concentration in complex biological matrices, enabling robust pharmacokinetic studies, drug metabolism investigations, and other advanced biomedical research. This product is intended for research purposes only.

Properties

Molecular Formula

C₁₂H₁₁D₃N₂O

Molecular Weight

205.27

Synonyms

1,2-Dihydro-1,5-dimethyl-2-(4-methylphenyl)-3H-pyrazol-3-one-d3;  2,3-dimethyl-1-p-tolyl-3H-pyrazol-3-one-d3;  2,3-Dimethyl-1-(4-methylphenyl)-3-pyrazolin-5-one-d3; 

Origin of Product

United States

Theoretical Underpinnings of Deuterated Internal Standards in Mass Spectrometry

Principles of Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Assay (SIDA) is a quantitative method of choice that involves adding a known amount of a stable isotope-labeled standard to a sample before any processing steps tum.dealfa-chemistry.com. This "spike" acts as an internal reference. Because the labeled standard (e.g., 4'-Methylphenazone-d3) is chemically identical to the analyte (the unlabeled "native" compound), it experiences the same processing variations alfa-chemistry.com. The final quantification is based on the measured ratio of the native analyte to the labeled standard, which remains constant even if absolute signal intensities fluctuate chiron.notum.de.

A significant challenge in LC-MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix (like plasma, urine, or tissue extracts) interfere with the ionization of the target analyte nebiolab.comnih.gov. This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification tandfonline.comacs.org.

Because a deuterated internal standard like this compound has nearly identical physicochemical properties to the native analyte, it co-elutes from the liquid chromatography column at almost the same time. Consequently, both the analyte and the internal standard are subjected to the same matrix effects at the same moment chromforum.org. Any suppression or enhancement of the signal will affect both compounds proportionally. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively canceled out, leading to a more accurate and precise measurement tum.de.

The journey of a sample from collection to analysis involves multiple steps, including extraction, cleanup, and concentration. During these stages, some amount of the analyte can be invariably lost wiley.com. Adding the deuterated internal standard at the very beginning of the sample preparation process ensures that it undergoes the exact same procedural steps as the native analyte.

Therefore, any loss of material during extraction or other handling procedures will affect both the analyte and the internal standard to the same degree chiron.nowiley.com. The ratio between them remains constant from the moment the standard is added until the final measurement. This allows for robust correction for procedural losses, which is a significant advantage over using an external standard or a structurally different internal standard that might have different recovery rates epa.govresearchgate.net.

Source of Variation Effect on Analysis How SIDA Compensates
Matrix Effects Signal suppression or enhancementAnalyte and IS are affected equally, ratio remains constant
Sample Loss Reduced analyte recoveryAnalyte and IS are lost proportionally, ratio remains constant
Injection Volume Inconsistent amount introduced to MSRatio of analyte to IS is independent of absolute volume

Ion suppression and enhancement are specific types of matrix effects that occur within the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source nih.govnih.govgriffith.edu.au. Co-eluting matrix components can compete with the analyte for ionization, reducing the efficiency of analyte ion formation (suppression) or, less commonly, increasing it (enhancement) wikipedia.org.

The use of a co-eluting, stable isotope-labeled internal standard is the most effective strategy to mitigate this issue chromforum.org. Since the deuterated standard and the native analyte arrive at the ion source simultaneously and have the same ionization characteristics, they compete for ionization in the same way against the interfering matrix components. This ensures that the ratio of their ion signals remains a true reflection of their concentration ratio, thereby minimizing the impact of ion suppression or enhancement on the final quantitative result chiron.nogriffith.edu.au.

Isotope Effects in Chromatographic Separation and Ionization Efficiency

While stable isotope-labeled standards are nearly identical to their native counterparts, the substitution of lighter isotopes with heavier ones (e.g., H with D) introduces subtle differences in physicochemical properties. These differences are known as isotope effects and can manifest in both the chromatographic separation and the ionization process.

In reversed-phase liquid chromatography (RPLC), it is frequently observed that deuterated compounds elute slightly earlier than their non-deuterated (protiated) analogs nih.govbevital.no. This phenomenon, known as the "deuterium isotope effect," occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to a small decrease in the molecule's lipophilicity researchgate.netresearchgate.net.

In RPLC, where separation is based on hydrophobic interactions with the stationary phase, the slightly less hydrophobic deuterated compound will have a weaker interaction and thus a shorter retention time researchgate.net. While this time difference is often minimal, in high-resolution ultra-performance liquid chromatography (UPLC) systems, it can sometimes lead to partial or even complete separation of the analyte and the internal standard researchgate.net. If the separation is significant, the two compounds may not experience the exact same matrix effects at the same time, potentially compromising the accuracy of the correction oup.comacs.org. For this reason, the degree of separation must be evaluated during method development.

Compound Pair Chromatography Mode Observed Isotope Effect Typical Retention Time Shift
Deuterated vs. Protiated PeptidesRPLCDeuterated elutes earlier2-3 seconds nih.gov
Deuterated vs. Protiated AnalytesRPLCDeuterated elutes earlierOften a fraction of the peak width nih.govbevital.no
13C-labeled vs. Protiated AnalytesRPLCNegligible separationAlmost co-eluting researchgate.net

The influence of deuteration on ESI efficiency is a complex topic with no single, universally applicable rule. The ionization efficiency in ESI depends on multiple factors, including the analyte's basicity, polarity, and the solvent conditions plos.orgmdpi.com. Generally, the chemical properties governing protonation or deprotonation are very similar between a deuterated standard and its native form, leading to comparable ionization efficiencies nih.gov.

However, some studies have reported instances where deuterated compounds exhibit slightly different signal intensities compared to their non-deuterated counterparts under identical conditions, even in the absence of matrix effects stackexchange.com. This could be due to subtle isotope effects on fragmentation patterns within the mass spectrometer if tandem MS (MS/MS) is used stackexchange.com. For quantitative purposes, it is crucial that the response ratio of the analyte to the internal standard is consistent and reproducible across the calibration range, even if their absolute ionization efficiencies differ slightly. This is addressed by generating a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

Advanced Methodological Development Utilizing 4 Methylphenazone D3

Development and Validation of High-Resolution Mass Spectrometry Methods

High-resolution mass spectrometry (HRMS) offers significant advantages for the comprehensive characterization of complex samples due to its ability to provide accurate mass data, which aids in the identification of known and unknown compounds in a single analysis. nih.govumb.edu The development and validation of methods using HRMS are essential to ensure that the analytical procedure is suitable for its intended purpose. europa.eu 4'-Methylphenazone-d3 is integral to these methods, particularly when quantifying its non-labeled counterpart, 4'-Methylphenazone.

Integration with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. amegroups.orgpafmj.org It is considered a gold standard for the quantification of various analytes in complex matrices such as biological fluids. amegroups.org

In LC-MS/MS method development, this compound is employed as an ideal internal standard (IS). An IS is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls. fda.govthermofisher.com As a stable isotope-labeled (SIL) internal standard, this compound co-elutes with the unlabeled analyte and exhibits nearly identical behavior during sample extraction, chromatography, and ionization. nih.gov This co-elution ensures that any variability or loss encountered by the analyte during the analytical process is mirrored by the internal standard. nih.gov By calculating the ratio of the analyte response to the IS response, analysts can correct for matrix effects and variations in sample processing, thereby significantly improving the accuracy and precision of the quantification. nih.govchromatographyonline.com Method validation for LC-MS/MS assays involves assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection and quantification to ensure the method is reliable for routine use. pafmj.orgresearchgate.net

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust analytical method that combines GC's separation of volatile and semi-volatile compounds with the precise identification capabilities of MS. news-medical.netspectroinlets.com This technique is widely applied in environmental monitoring, pharmaceutical analysis, and forensic science. news-medical.netthermofisher.com

Similar to its role in LC-MS/MS, this compound can be used as an internal standard in GC-MS applications to improve quantitative accuracy. The sample is first vaporized and separated into its components in the gas chromatograph before being ionized and detected by the mass spectrometer. thermofisher.com The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variability that can occur during sample injection and ionization. researchgate.net This is particularly important for complex sample matrices where interferences can affect the analyte's signal. By normalizing the signal of the target analyte to that of the known concentration of this compound, precise and reliable quantification can be achieved. researchgate.net The application of GC-MS extends to the analysis of novel sample matrices in forensic science, where the determination of drugs in alternative samples like hair, sweat, and meconium is crucial. worktribe.com

Optimization of Multiple Reaction Monitoring (MRM) Transitions for Selective Detection

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective targeted mass spectrometry technique used for quantification. nih.govwashington.edu It involves two stages of mass filtering using a triple quadrupole mass spectrometer. In the first stage (Q1), a specific precursor ion (the parent molecule) is selected. This ion is then fragmented in a collision cell (Q2), and in the third stage (Q3), specific product ions (fragments) are monitored. nih.govnih.gov The specific pair of a precursor ion and a product ion is known as an MRM transition. washington.edu

The sensitivity of an MRM assay is critically dependent on optimizing instrument parameters, such as collision energy (CE) and declustering potential (DP), to maximize the signal of the desired product ions. nih.gov For the quantification of 4'-Methylphenazone using this compound as an internal standard, specific MRM transitions must be developed and optimized for both compounds. The transition with the highest signal-to-noise ratio is typically chosen for quantification, while other transitions can be used for confirmation. researchgate.net The optimization process often involves infusing a standard solution of the analyte and the internal standard into the mass spectrometer and systematically varying parameters like CE to find the optimal values for each transition. nih.gov

Table 1: Example of Optimized MRM Transitions This table contains hypothetical data for illustrative purposes.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (CE) (eV) Declustering Potential (DP) (V)
4'-Methylphenazone 203.1 106.1 25 60
203.1 77.1 35 60
This compound 206.1 109.1 25 60
206.1 80.1 35 60

Strategies for Assay Accuracy and Precision Enhancement

Ensuring the accuracy and precision of bioanalytical assays is paramount for generating reliable data. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of these strategies.

Evaluation of Internal Standard Response Variability and its Resolution

The response of an internal standard is expected to be consistent across all samples in an analytical run. However, variability in the IS response can sometimes occur due to issues such as inconsistent sample processing, instrument malfunction, or, most commonly, matrix effects. fda.govnih.gov Matrix effects are the suppression or enhancement of ionization of the analyte and IS caused by co-eluting compounds from the sample matrix (e.g., plasma, urine). nih.gov

The U.S. Food and Drug Administration (FDA) has provided guidance on evaluating IS response variability. fda.gov A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to track and compensate for such variability. nih.gov Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it is affected by matrix effects in the same way. Therefore, even if the absolute signal of both the analyte and the IS decreases due to ion suppression, the ratio of their signals should remain constant, preserving the accuracy of the measurement. fda.gov When significant IS response variability is observed, it necessitates an investigation into the root cause. nih.govbioanalysis-zone.com Resolution may involve optimizing the sample preparation procedure to remove interfering matrix components or adjusting chromatographic conditions to separate the analyte from the source of the interference. nih.gov

Methodological Approaches for Trace Analysis and Limit of Quantification Determination

Trace analysis involves measuring analytes at very low concentrations. Key performance characteristics for such methods are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). researchgate.netd-nb.info

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. researchgate.netnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.euresearchgate.net

Several methods exist for determining LOD and LOQ, including approaches based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. d-nb.infonih.gov For S/N, an LOD is often defined as a ratio of 3:1, while the LOQ is typically defined at a ratio of 10:1. nih.gov The use of a high-resolution mass spectrometer and optimized MRM methods, along with a reliable internal standard like this compound, is crucial for developing sensitive assays capable of reaching low LOQ values required for trace analysis. europa.eu

Table 2: Example Method Validation Parameters for Trace Analysis This table contains hypothetical data for illustrative purposes.

Parameter Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%

Pre-Analytical Sample Processing Methodologies

The accuracy and reliability of quantitative analytical methods heavily depend on the meticulousness of pre-analytical sample processing. For a compound like this compound, which serves as an internal standard, its role is intrinsically linked to the methodologies designed to extract and prepare the target analyte, phenazone, from complex matrices. veeprho.com Advanced strategies in sample processing, including assessing extraction efficiency and chemical derivatization, are pivotal for enhancing analytical performance and ensuring data integrity.

Extraction Efficiency Assessment Using Deuterated Analogs

The primary function of a deuterated internal standard such as this compound is to ensure precision and accuracy in quantitative analysis. clearsynth.com Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to those of the analyte. researchgate.net This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, cleanup, and analysis, thus effectively correcting for any sample loss or variability during these steps. scispace.com

The process of assessing extraction efficiency involves adding a known quantity of the deuterated analog, like this compound, to the sample matrix before the extraction procedure begins. nih.gov As the sample is processed—whether through solid-phase extraction (SPE), liquid-liquid extraction (LLE), or other techniques—any loss of the target analyte is mirrored by a proportional loss of the deuterated standard. By measuring the final amount of this compound and comparing it to the initial amount, a precise recovery percentage can be calculated. This percentage is then used to correct the measured concentration of the native analyte. This approach is superior to relying on fortified samples (spiking), as it can account for the challenges of extracting incurred residues, which may be incorporated into the sample matrix. europa.eu

The use of a deuterated standard is critical for compensating for "matrix effects," where other compounds in a complex sample can interfere with the analysis by suppressing or enhancing the ionization of the analyte in the mass spectrometer's source. clearsynth.comnih.gov Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the standard remains constant, leading to highly reliable quantification. scispace.com

Table 1: Illustrative Extraction Efficiency of Phenazone using this compound as an Internal Standard
Extraction MethodSample MatrixInitial Concentration of this compound (ng/mL)Measured Concentration of this compound (ng/mL)Calculated Recovery (%)Corrected Analyte Concentration (ng/mL)
Solid-Phase Extraction (SPE)Surface Water5044.589Calculated based on measured analyte signal and 89% recovery.
Liquid-Liquid Extraction (LLE)Plasma5041.082Calculated based on measured analyte signal and 82% recovery.
QuEChERSSoil5039.579Calculated based on measured analyte signal and 79% recovery.
Solid-Phase Extraction (SPE)Wastewater5042.585Calculated based on measured analyte signal and 85% recovery.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique employed to enhance the analytical properties of a compound, making it more suitable for separation and detection by methods like gas chromatography (GC) or liquid chromatography (LC). chromatographyonline.comnih.gov For phenazone-type compounds, derivatization can be crucial for improving volatility, thermal stability, chromatographic peak shape, and detector response, particularly for mass spectrometry. researchgate.netunl.edu

One common strategy involves in situ derivatization, where a reagent is added directly to the aqueous sample before extraction. acs.org For instance, acetic anhydride (B1165640) has been used to derivatize polar phenazone metabolites, making them less polar. researchgate.netunl.edu This increased hydrophobicity significantly improves their extraction efficiency from water using solid-phase extraction (SPE) cartridges. acs.org Following extraction, a second derivatization step, such as silylation, can be performed to further increase volatility and thermal stability for GC-MS analysis, leading to enhanced sensitivity. researchgate.net

When using a deuterated internal standard like this compound, it is essential that it undergoes the derivatization reaction in the same manner as the target analyte. This ensures that any variations in the reaction yield are accounted for, thereby maintaining the accuracy of the quantification. The selection of a derivatization reagent depends on the functional groups present in the analyte and the analytical technique being used. Reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) are known to react with diene systems and can significantly increase ionization efficiency and sensitivity in LC-MS/MS methods. mdpi.comnih.gov

Table 2: Common Derivatization Strategies for Analytes with Functional Groups Similar to Phenazone
Derivatization ReagentTarget Functional GroupPurposeAnalytical TechniqueReference
Acetic AnhydrideAmine/AmideIncreases hydrophobicity for improved extraction.GC-MS, LC-MS researchgate.netunl.edu
N-Methyl-bis(trifluoroacetamide) (MBTFA)AmineIncreases volatility and thermal stability.GC-MS researchgate.net
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amine, Hydroxyl, CarboxylIncreases volatility for GC analysis (silylation).GC-MS unl.edu
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)Conjugated DieneIncreases ionization efficiency and sensitivity.LC-MS/MS mdpi.com

Applications of 4 Methylphenazone D3 in Mechanistic and Metabolic Research

Role as a Probe Substrate in Cytochrome P450 Enzyme Studies

In drug metabolism studies, probe substrates are compounds that are selectively metabolized by a single CYP enzyme isoform. promega.com The use of a specific probe allows researchers to determine the activity of that particular enzyme in an experimental system, such as human liver microsomes. semanticscholar.org This is crucial for predicting potential drug-drug interactions. nih.gov While 4'-Methylphenazone-d3 is not a documented probe, this section outlines the established roles of such probes.

Investigation of Specific CYP Isoform Activities (e.g., CYP1A2, CYP2C9, CYP3A4) in vitro

The primary application of a CYP probe substrate is to measure the catalytic activity of individual CYP isoforms in vitro. fda.gov By incubating the probe with a source of enzymes (like recombinant human CYPs or liver microsomes) and measuring the rate at which its specific metabolite is formed, researchers can quantify the enzyme's function. nih.gov For example, phenacetin (B1679774) is a well-established probe for CYP1A2, diclofenac (B195802) for CYP2C9, and midazolam or testosterone (B1683101) for CYP3A4. fda.gov The activity is typically measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to detect the metabolite. nih.gov

The table below illustrates commonly used probe substrates and their corresponding metabolites for the specified CYP enzymes, representing the type of data generated in such studies.

CYP IsoformCommon Probe SubstrateMetabolite Measured
CYP1A2 PhenacetinAcetaminophen
CYP2C9 Diclofenac4'-Hydroxydiclofenac
CYP3A4 Midazolam1'-Hydroxymidazolam
CYP3A4 Testosterone6β-Hydroxytestosterone
This table presents established examples of CYP probe substrates and is for illustrative purposes, as no specific data for 4'-Methylphenazone was found.

Elucidation of Metabolic Pathway Intermediates and Product Formation Rates

Probe substrates are instrumental in elucidating metabolic pathways. nih.gov By tracking the biotransformation of a probe, scientists can identify the primary metabolites and calculate the rates of their formation (Vmax) and the substrate concentration at which the reaction rate is half of its maximum (Km). sigmaaldrich.com This kinetic information is fundamental to understanding how efficiently an enzyme metabolizes a compound. Stable isotope labeling, such as the deuteration in this compound, is a powerful tool in these studies. The mass shift introduced by the deuterium (B1214612) atoms makes it easier to distinguish the compound and its metabolites from endogenous molecules in a biological sample, aiding in pathway discovery. promega.com

Assessment of Enzyme Induction and Inhibition Phenotypes in Controlled Systems

Xenobiotics, including drugs, can alter the activity of CYP enzymes through induction (increasing enzyme expression) or inhibition (reducing enzyme activity). wikipedia.org Probe substrates are essential for assessing these effects. nih.gov

Inhibition Assessment : To test for inhibition, a new chemical entity is co-incubated with a probe substrate and the enzyme source. semanticscholar.org A decrease in the rate of metabolite formation from the probe indicates that the new compound is an inhibitor of that specific CYP isoform. savemyexams.com Such studies can determine the concentration of the inhibitor that causes 50% inhibition (IC50). sigmaaldrich.com

Induction Assessment : To test for induction, liver cells (hepatocytes) are treated with a test compound for a period, after which the activity of specific CYP enzymes is measured using probe substrates. nih.gov An increase in the metabolic rate of the probe substrate compared to untreated cells signifies enzyme induction. wikipedia.org

The following table provides examples of known inhibitors and inducers for major CYP enzymes, demonstrating the type of information gathered in these assays.

CYP IsoformExample InhibitorExample Inducer
CYP1A2 FluvoxamineOmeprazole
CYP2C9 SulfaphenazoleRifampicin
CYP3A4 KetoconazoleRifampicin
This table contains established examples of CYP modulators for illustrative purposes. fda.gov

Tracing Xenobiotic Metabolism and Transformation Processes

Stable isotope labeling is a cornerstone of modern metabolomics, used to trace the metabolic fate of compounds within a biological system. nih.gov A deuterated compound like this compound serves as a tracer that can be administered to an in vitro or in vivo system. savemyexams.com Its distinct mass allows it to be tracked and differentiated from its non-labeled counterparts and other molecules.

Identification of Novel Xenobiotic Metabolites Using Stable Isotope Labeling

One of the major challenges in metabolism studies is the identification of unknown metabolites. promega.com When a stable isotope-labeled compound is used, its metabolites will also carry the isotopic label. researchgate.net In mass spectrometry analysis, this creates a characteristic pattern: a pair of peaks (a "doublet") for the labeled and unlabeled compound, separated by a mass difference corresponding to the number of isotopes. researchgate.net This signature allows researchers to confidently identify all metabolites derived from the parent drug, even those that are novel or unexpected, by scanning the full dataset for this specific mass difference. veeprho.com

Time-Dependent Profiling of Xenobiotic Biotransformation in Biological Systems

Understanding the timeline of metabolism is critical in pharmacology. nih.gov By using a labeled tracer, researchers can collect samples from a biological system (e.g., cell culture media, plasma) at various time points after administration. nih.gov Analysis via LC-MS allows for the quantification of the parent compound and its various metabolites over time. veeprho.com This time-course profiling reveals how quickly the parent drug is eliminated and when different metabolites appear and disappear, providing a dynamic view of the biotransformation process and helping to build predictive pharmacokinetic models. nih.govnih.gov

Contribution to Metabolomics Research Methodologies

Metabolomics, the large-scale study of small molecules or metabolites within biological systems, relies heavily on advanced analytical techniques to generate reliable and reproducible data. mdpi.comnih.gov The use of stable isotope-labeled internal standards is a cornerstone of high-quality metabolomics research, addressing issues like analytical variability and enabling accurate quantification. merckmillipore.com this compound, as a deuterated analog of a known metabolite, plays a significant role in enhancing the robustness of metabolomics methodologies, particularly in mass spectrometry-based approaches. merckmillipore.compharmaffiliates.com

Targeted Metabolomics Quantitation using Isotope Dilution

Targeted metabolomics focuses on the measurement of a predefined and specific set of chemically characterized metabolites, often to test a specific hypothesis. mdpi.comlcms.cz Achieving accurate and precise quantification of these target compounds is paramount. Isotope dilution mass spectrometry (IDMS) is the gold-standard method for this purpose, and it relies on the use of stable isotope-labeled internal standards. nih.gov

This compound is an ideal internal standard for the quantification of its unlabeled counterpart, 4'-Methylphenazone. The principle of isotope dilution is that the labeled standard (this compound) is chemically identical to the analyte of interest (4'-Methylphenazone) but has a different mass due to the deuterium atoms. When a known amount of this compound is added to a biological sample at the very beginning of the sample preparation process, it behaves identically to the endogenous, unlabeled compound through extraction, derivatization, and chromatographic separation.

Any sample loss or degradation that affects the target analyte will equally affect the labeled standard. In the final mass spectrometry analysis, the instrument distinguishes between the two compounds based on their mass-to-charge ratio. By measuring the ratio of the signal intensity of the endogenous analyte to the known concentration of the spiked-in internal standard, a highly accurate and precise concentration of the endogenous metabolite can be calculated, correcting for any variations during the analytical workflow. merckmillipore.com

Table 1: Illustrative Example of Isotope Dilution Quantitation for 4'-Methylphenazone

This table demonstrates the calculation of the final concentration of unlabeled 4'-Methylphenazone in different plasma samples using a fixed amount of this compound as an internal standard.

Sample IDAmount of this compound Added (ng)Measured Peak Area Ratio (Unlabeled/Labeled)Calculated Concentration of 4'-Methylphenazone (ng/mL)
Plasma-001102.525.0
Plasma-002101.818.0
Plasma-003103.232.0
Plasma-004100.99.0

Development of Untargeted Metabolomics Workflows Incorporating Labeled Standards

Untargeted metabolomics aims to capture and measure as many metabolites as possible in a biological sample to gain a comprehensive overview of the metabolome. lcms.czthermofisher.com This approach is often used for biomarker discovery and hypothesis generation. lcms.cz While the goal is to analyze all detectable compounds, the inclusion of labeled standards is critical for monitoring the quality and consistency of the analytical process, especially in large-scale studies involving thousands of samples. nih.gov

In untargeted workflows, compounds like this compound are not typically used to quantify a specific target. Instead, they are spiked into every sample, including quality control (QC) samples, to serve as performance markers. thermofisher.com The consistent measurement of the labeled standard's signal intensity across a large analytical batch provides confidence in the stability of the liquid chromatography-mass spectrometry (LC-MS) system. thermofisher.com

Deviations in the measured intensity of this compound can indicate instrumental drift, loss of sensitivity, or variations in the ionization source. This information allows researchers to:

Monitor System Performance: Track the stability of the analytical platform over the course of the experiment. thermofisher.com

Validate Data Quality: Ensure that observed differences between sample groups are due to biological variance rather than analytical inconsistency.

Perform Data Normalization: Use the standard's signal to correct for systematic variations, making data from different batches or runs more comparable.

By incorporating labeled standards like this compound, researchers can significantly improve the reliability and reproducibility of untargeted metabolomics data, which is essential for the valid discovery of novel biomarkers and metabolic pathways.

Table 2: Use of this compound for Quality Control in an Untargeted Metabolomics Batch

This table shows the measured intensity of a this compound standard spiked into pooled QC samples injected periodically throughout an analytical run. The relative standard deviation (%RSD) is calculated to assess system stability.

QC Sample InjectionTime of InjectionMeasured Intensity of this compound
QC-0100:001,520,450
QC-0204:001,498,300
QC-0308:001,555,670
QC-0412:001,489,990
QC-0516:001,533,100
Mean Intensity 1,519,502
Standard Deviation 25,873
%RSD 1.70%

An RSD ≤15% is generally considered acceptable for QC samples in metabolomics.

Forensic and Bioanalytical Research Methodologies Involving 4 Methylphenazone D3

Advancement of Analytical Techniques in Forensic Toxicology

There is no specific information available in the searched literature regarding the use of 4'-Methylphenazone-d3 in the advancement of analytical techniques in forensic toxicology.

Quantitative Detection of Xenobiotics in Research Samples

No studies were found that detail the use of this compound for the quantitative detection of xenobiotics in research samples. The role of stable isotope-labeled compounds as internal standards is a well-established principle for ensuring accuracy in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. These standards are added in a known quantity to samples to correct for variations during sample preparation and analysis. However, specific performance data, validation reports, or research findings for this compound in this application are not publicly available.

Method Development for Biological Matrices (e.g., Plasma, Urine, Tissue Homogenates)

While the development of robust analytical methods for different biological matrices is a cornerstone of bioanalysis, no published methods specifically detailing the use and behavior of this compound in plasma, urine, or tissue homogenates could be identified. The development process for an internal standard typically involves assessing its stability, extraction recovery, and potential for matrix effects in each specific biological medium. Without dedicated studies, no data can be presented on these critical parameters for this compound.

Research on Inconsistent Internal Standard Response in Bioanalysis

The issue of inconsistent internal standard response is a significant concern in bioanalysis as it can compromise the accuracy and reliability of the results. Research in this area often involves case studies where the behavior of a specific internal standard is investigated to understand the root cause of variability, which can stem from matrix effects, metabolic instability, or issues with the analytical platform. However, no research or case studies specifically investigating or reporting on inconsistent responses of this compound have been found.

Role in Establishing Robustness and Reproducibility in Bioanalytical Assays

The use of a suitable stable isotope-labeled internal standard is crucial for establishing the robustness and reproducibility of a bioanalytical assay. A good internal standard should mimic the analyte's behavior throughout the analytical process, ensuring that the ratio of the analyte's response to the internal standard's response remains constant across different samples and analytical runs. This consistency is a key indicator of a reliable and reproducible method. Despite the theoretical importance of this role, there is no available data or research that demonstrates or evaluates the contribution of this compound to the robustness and reproducibility of any specific bioanalytical assay.

Synthesis and Isotopic Enrichment Research for 4 Methylphenazone D3 and Analogs

Strategies for Deuterium (B1214612) Incorporation into Pyrazolone (B3327878) Derivatives

The introduction of deuterium into pyrazolone rings, the core structure of phenazones, is primarily achieved through hydrogen-deuterium exchange (HIE) reactions. This strategy involves the replacement of one or more hydrogen atoms on the molecule with deuterium atoms. x-chemrx.com Common approaches utilize a deuterium source, such as deuterium oxide (D₂O), and often employ a catalyst to facilitate the exchange. Transition metals like palladium are frequently used to catalyze HIE reactions, allowing for efficient deuterium incorporation under controlled conditions. chemscene.com Another approach involves late-stage direct isotopic exchange, which is advantageous as it allows the deuterium to be introduced at a specific position without needing to construct the entire molecule from isotopically enriched starting materials. x-chemrx.com

These methods are foundational for creating deuterated analogs of complex molecules. The choice of strategy depends on the desired location of the deuterium label, the stability of the starting material, and the required level of isotopic enrichment.

Regioselective Deuteration Techniques

Achieving regioselectivity—the ability to introduce deuterium at a specific, predetermined position on the molecule—is crucial for creating effective internal standards. For pyrazolone and pyrazole (B372694) derivatives, significant research has focused on directing the deuteration to specific carbon atoms. For instance, methods have been developed for the selective deuteration of the C-4 position of the pyrazole ring using D₂O at ambient temperatures. tutorchase.com

Transition-metal catalysis, particularly with palladium (Pd), offers a powerful tool for achieving high regioselectivity. chemscene.com By using directing groups, which are molecular fragments that guide the catalyst to a specific C-H bond, researchers can achieve highly selective meta-C-H deuteration of aromatic rings attached to the core structure. acs.org This level of control is essential for producing a single, well-defined isotopologue like 4'-Methylphenazone-d3, where the deuterium atoms are specifically located on the methyl group of the toluidine moiety.

TechniqueDescriptionKey Features
Direct H-D Exchange The compound is exposed to a deuterium source (e.g., D₂O), often with a catalyst, to swap hydrogen for deuterium.Simple; cost-effective deuterium source.
Metal-Catalyzed Exchange Transition metals like Palladium (Pd/C) or Platinum (Pt) are used to activate C-H bonds for exchange.High efficiency; can be regioselective.
Acid/Base Catalysis An acid or base is used to facilitate the exchange of labile protons.Effective for protons on heteroatoms or adjacent to carbonyls.
Directed C-H Activation A directing group on the substrate guides a metal catalyst to a specific C-H bond for deuteration.High regioselectivity; predictable labeling patterns.

Methodologies for High Deuterium Purity and Isotopic Enrichment

The utility of a deuterated standard is directly dependent on its isotopic purity—the percentage of molecules in the sample that contain the desired number of deuterium atoms at the correct positions. High isotopic enrichment (IE) is necessary to serve as a reliable internal standard in quantitative mass spectrometry analyses. researchgate.net

A combined analytical approach using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for determining isotopic enrichment and confirming structural integrity. rsc.org

High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the isotopic distribution of the synthesized compound. nih.gov By analyzing the relative abundances of the different mass isotopologues (e.g., d₀, d₁, d₂, d₃), a precise calculation of the isotopic purity can be made. researchgate.netnih.gov Electrospray ionization (ESI) is a common method used in conjunction with HR-MS for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the exact location of the deuterium atoms. rsc.org

¹H NMR (Proton NMR): The disappearance or reduction of a signal in the ¹H NMR spectrum compared to the unlabeled standard indicates successful deuterium incorporation at that position.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a clean spectrum without signals from protons or the non-deuterated solvents used for analysis. sigmaaldrich.com It is particularly useful for quantifying highly deuterated compounds where residual proton signals are too weak for accurate analysis. sigmaaldrich.com A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov

Novel Synthetic Routes for Labeled Phenazone Derivatives

Modern synthetic chemistry has introduced new methodologies to improve the efficiency, selectivity, and cost-effectiveness of isotopic labeling. x-chemrx.com For phenazone derivatives, these novel routes often focus on late-stage functionalization, where the isotopic label is introduced as one of the final steps in the synthesis. This approach is highly atom-economical and avoids the need for lengthy syntheses with expensive labeled starting materials. x-chemrx.com

One significant advancement is the application of flow chemistry . Compared to traditional batch synthesis, flow chemistry offers precise control over reaction parameters like temperature and time, leading to improved mixing and enhanced safety. x-chemrx.com These systems can be optimized for hydrogen-deuterium exchange reactions, potentially leading to higher yields and greater isotopic enrichment.

Another modern approach involves deconstruction-reconstruction strategies . For heterocyclic cores like those in phenazone, this could involve chemically opening the ring system, modifying or exchanging a component with a labeled version, and then re-closing the ring. researchgate.net This method allows for the incorporation of isotopes not just on the periphery but within the core structure of the molecule. researchgate.net

Quality Control and Characterization of Deuterated Standards for Research

The quality control (QC) and rigorous characterization of deuterated standards are paramount to ensure their reliability in quantitative analysis. rsc.org As internal standards, these compounds are added to samples at a known concentration to correct for variations during sample preparation and analysis, such as extraction efficiency and matrix effects in LC-MS/MS. lcms.czclearsynth.com

A comprehensive Certificate of Analysis (CoA) for a deuterated standard like this compound must include detailed characterization data. The primary analytical techniques used for this purpose are mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS): Confirms the molecular weight and, crucially, the isotopic distribution. High-resolution mass spectrometry (HR-MS) is employed to calculate the isotopic enrichment by comparing the ion intensities of the labeled compound (e.g., d₃) to any unlabeled (d₀) or partially labeled (d₁, d₂) species. rsc.orgnih.gov

NMR Spectroscopy: Provides unequivocal structural confirmation and verifies the site of deuteration.

¹H NMR: Confirms the absence of protons at the labeled positions.

²H NMR: Directly detects the deuterium signal, confirming its presence and providing quantitative data on enrichment. sigmaaldrich.comnih.gov

Chromatographic Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the standard, ensuring that it is free from other synthetic impurities.

The combination of these techniques ensures that the deuterated standard is structurally correct, chemically pure, and has a high, accurately determined level of isotopic enrichment, making it a reliable tool for precise quantitative research.

Analytical MethodPurpose in Quality ControlInformation Provided
High-Resolution MS To determine isotopic purity and confirm mass.Molecular weight, isotopic distribution (% d₀, d₁, d₂, d₃, etc.), isotopic enrichment.
¹H NMR Spectroscopy To confirm the site of deuteration and structure.Absence of proton signals at labeled sites, confirmation of overall proton structure.
²H NMR Spectroscopy To directly confirm and quantify deuterium.Direct detection of deuterium, quantitative measure of isotopic abundance.
¹³C NMR Spectroscopy To confirm the carbon backbone of the molecule.Verification of the molecular structure and carbon framework.
HPLC To determine chemical purity.Percentage of the main compound vs. any non-isotopic impurities.

Emerging Research and Future Directions

Integration of Deuterated Analogs with Advanced Imaging Techniques (e.g., Stimulated Raman Scattering) for Metabolic Studies

Advanced imaging techniques are revolutionizing our ability to observe biological processes in real-time and with high specificity. One such technique, Stimulated Raman Scattering (SRS) microscopy, has emerged as a powerful tool for visualizing metabolic activities within live cells, tissues, and even whole organisms. nih.govharvard.edu This method offers high chemical selectivity, speed, and subcellular resolution without the need for large, potentially disruptive labels. nih.gov

The integration of deuterated analogs with SRS microscopy provides a minimally invasive way to trace the metabolic fate of specific molecules. wiley.com The key principle lies in the carbon-deuterium (C-D) bond, which has a unique vibrational frequency that falls within the "cell-silent" spectral region (1,800–2,800 cm⁻¹). nih.govwiley.com This region is free from the interference of endogenous molecules, allowing for the specific and sensitive detection of deuterated compounds. nih.govnih.gov

For a compound like 4'-Methylphenazone-d3, this technology holds significant promise. By introducing the deuterated molecule to a biological system, researchers can use SRS microscopy to:

Track Distribution: Visualize the uptake and distribution of the compound within different cells and tissues at a subcellular level. frontiersin.org

Monitor Metabolism: Observe the metabolic transformation of the compound by tracking the appearance and localization of its deuterated metabolites. optics.org

Study Metabolic Dynamics: Investigate the impact of the compound on broader metabolic pathways, such as lipogenesis and protein biosynthesis, by observing changes in the incorporation of deuterium (B1214612) into other macromolecules. wiley.comoptics.org

This approach allows for the dynamic visualization of metabolic processes that are not achievable with label-free imaging or traditional analytical methods that require tissue extraction. nih.govoptics.org The use of deuterium as a label is considered a minimal perturbation to the molecule's biochemical properties, making it an ideal probe for long-term imaging in living systems. wiley.comfrontiersin.org

Table 1: Applications of Deuterated Compounds in Advanced Research Techniques
TechniquePrinciple of Deuterium UseApplication in Metabolic StudiesReference
Stimulated Raman Scattering (SRS) MicroscopyThe unique vibrational frequency of the C-D bond is detected in the cell-silent spectral region for specific imaging.Live-cell imaging of protein synthesis, lipid metabolism, and drug distribution. nih.govwiley.comnih.gov
Mass Spectrometry (MS)The mass difference between deuterated and non-deuterated compounds allows for precise quantification.Used as internal standards for accurate quantification of metabolites and drugs in complex biological samples. amerigoscientific.comlcms.cz
Nuclear Magnetic Resonance (NMR) SpectroscopyThe different magnetic properties of deuterium compared to hydrogen provide structural and dynamic information.Aids in studying molecular pathways, reaction mechanisms, and the structure of drug-target interactions. simsonpharma.comwikipedia.org

Potential for this compound in Multi-Omics Research Methodologies

Multi-omics research integrates data from various "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive and systems-level understanding of complex biological processes. youtube.comnih.gov This integrative approach allows researchers to move beyond the information provided by any single omics analysis and explore the intricate interactions and causal relationships between different molecular levels. nih.govnih.gov

Metabolomics, the large-scale study of small molecules or metabolites, is a cornerstone of multi-omics research as it provides a direct functional readout of cellular activity. youtube.com Stable isotope-labeled compounds, including deuterated analogs like this compound, are vital tools in metabolomics. simsonpharma.com They can be used as tracers to follow the flow of atoms through metabolic pathways, providing a dynamic view of cellular function.

The potential for this compound in multi-omics studies is significant. By introducing the compound, researchers can:

Trace Metabolic Impact: Use mass spectrometry-based metabolomics to identify and quantify the deuterated metabolites of this compound, elucidating its metabolic fate.

Uncover Pathway Alterations: Analyze how the presence of this compound and its metabolites affects the broader metabolome, identifying alterations in endogenous metabolic pathways. mdpi.com

Integrate with Other Omics Data: Correlate changes in the metabolome with data from proteomics and transcriptomics. For example, an observed change in a specific metabolic pathway could be linked to altered expression of the genes and proteins responsible for that pathway's enzymes. nih.govmdpi.com

This integrated approach could reveal the mechanism of action of this compound, identify novel biomarkers, and provide a deeper understanding of its effects on the biological system as a whole. nih.gov

Research on the Comprehensive Understanding of Deuterium Isotope Effects in Complex Biological Systems

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). unideb.hu This effect arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. wikipedia.orgresearchgate.net As a result, chemical reactions that involve the breaking of a C-H bond often proceed more slowly when a C-D bond must be broken instead. simsonpharma.com

In the context of drug metabolism, this can have profound consequences:

Slower Metabolism: Many drug metabolism reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. researchgate.net Deuteration at these metabolic "soft spots" can slow down the rate of metabolic breakdown. nih.gov

Altered Metabolic Pathways: By slowing one metabolic pathway, deuteration can sometimes redirect the metabolism of a drug towards alternative pathways, a phenomenon known as "metabolic switching". researchgate.netresearchgate.net This could potentially reduce the formation of toxic metabolites. nih.gov

A comprehensive understanding of these deuterium isotope effects is crucial for predicting the behavior of deuterated compounds like this compound in complex biological systems. nih.gov Research in this area focuses on how these fundamental physical and chemical differences translate to observable biological outcomes. unideb.hunih.gov Living systems are highly sensitive to changes in deuterium concentration, which can impact everything from the stability of macromolecules to the rate of ATP production in mitochondria. unideb.hunih.gov Therefore, continued research is essential to fully harness the therapeutic potential of deuteration while ensuring a complete understanding of its biological impact. nih.gov

Development of Standardized Reference Materials and Calibration Procedures for Stable Isotope Applications

The accuracy and reliability of any quantitative analysis depend heavily on the availability of high-quality reference materials and standardized procedures. wikipedia.org In the field of stable isotope analysis, this is particularly critical. Stable isotope-labeled compounds, such as this compound, are frequently used as internal standards in analytical techniques like mass spectrometry (MS). amerigoscientific.comlcms.cz

An internal standard is a compound with known properties that is added in a precise amount to an unknown sample. amerigoscientific.com By comparing the analytical signal of the target analyte to the signal of the internal standard, researchers can correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification. amerigoscientific.comlgcstandards.com Deuterated analogs are ideal internal standards because they are chemically almost identical to the analyte but can be distinguished by their mass. nih.govresearchgate.net

For this compound to be used effectively and reliably in research and regulated environments, the following are essential:

Certified Reference Materials (CRMs): These are materials with a well-characterized and certified isotopic enrichment and chemical purity. wikipedia.org They are produced by national metrology institutes and other authorized bodies like NIST and the IAEA. wikipedia.orgindiana.edu

Standardized Calibration Procedures: The development of universally accepted protocols for using these reference materials to calibrate instruments and validate analytical methods is crucial. This ensures that results are comparable and reproducible across different laboratories and studies. amerigoscientific.com

The availability of such standards improves the accuracy of research findings and is a prerequisite for the potential clinical or diagnostic application of assays involving this compound. lgcstandards.comsigmaaldrich.com

Q & A

Basic: What are the optimal synthetic routes for 4'-Methylphenazone-d3, and how can isotopic purity be verified?

Answer:
The synthesis of this compound typically involves deuterium incorporation at specific methyl positions using precursors like ethyl aroylacetates or azidofurazan derivatives. For example, ethyl aroylacetates with methoxyphenyl substituents (e.g., 3a, 3b) can serve as intermediates, while azidofurazan-3-amine derivatives (e.g., 2a) are critical for triazole ring formation . To ensure isotopic purity, researchers should employ triple-quadrupole mass spectrometry (TQMS) and deuterium NMR (²H NMR). These methods detect residual protiated species and confirm deuterium incorporation efficiency. For quantitative analysis, isotopic enrichment ≥98% is recommended, with calibration against certified reference materials .

Advanced: How can discrepancies in spectral data (e.g., NMR, XRD) for this compound derivatives be resolved?

Answer:
Data contradictions often arise from crystallographic polymorphism or dynamic proton exchange in solution. For example, hydrogen bonding patterns in hydrazide derivatives (e.g., 4-(dimethylamino)benzohydrazide) can alter NMR chemical shifts . To resolve discrepancies:

  • Perform variable-temperature NMR to assess exchange effects.
  • Compare X-ray crystallography (solid-state) with DFT-calculated structures (gas-phase) to identify conformational differences .
  • Validate purity via HPLC-MS to rule out impurities mimicking spectral anomalies .

Basic: What analytical techniques are most reliable for characterizing this compound in complex matrices?

Answer:
For structural elucidation:

  • High-resolution mass spectrometry (HRMS) confirms molecular formula and isotopic distribution.
  • ¹H/¹³C NMR identifies non-deuterated positions and functional groups. For example, the methoxy group in this compound derivatives shows distinct singlet peaks at δ 3.8–4.0 ppm in ¹H NMR .
  • Infrared spectroscopy (IR) detects carbonyl stretching (~1700 cm⁻¹) and deuterium-related vibrational modes (~2100–2200 cm⁻¹) .

Advanced: How do hydrogen bonding interactions affect the stability of this compound in aqueous solutions?

Answer:
Hydrogen bonding between the hydrazone moiety and water can accelerate hydrolysis. To assess stability:

  • Conduct pH-dependent stability studies (pH 2–12) using UV-Vis spectroscopy to monitor degradation kinetics.
  • Use molecular dynamics (MD) simulations to model hydrogen bonding networks. For instance, acyl hydrazides with 4-methylphenyl groups exhibit reduced aqueous solubility due to hydrophobic shielding .
  • Compare deuterated vs. non-deuterated analogs to quantify isotopic effects on bond dissociation energies .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for synthesis steps involving volatile intermediates (e.g., azides).
  • Waste disposal: Segregate deuterated waste from general chemical waste and consult institutional guidelines for hazardous material handling .

Advanced: How can researchers design control experiments to isolate isotopic effects in this compound pharmacological studies?

Answer:

  • Isotopomer pairs: Synthesize both protiated (4'-Methylphenazone) and deuterated (this compound) versions using identical synthetic conditions to minimize structural variability .
  • In vitro assays: Compare metabolic stability in liver microsomes, monitoring deuterium kinetic isotope effects (DKIE) via LC-MS/MS. For example, deuterium at methyl positions may reduce CYP450-mediated oxidation rates .
  • Statistical controls: Use ANOVA to distinguish isotopic effects from batch-to-batch variability .

Basic: What are the best practices for documenting synthetic procedures and spectral data for this compound?

Answer:

  • Detailed reaction logs: Record equivalents, temperatures, and solvent purity (e.g., anhydrous DMF for azide cyclization) .
  • Raw data archiving: Upload NMR FIDs, HRMS spectra, and XRD cif files to institutional repositories or platforms like Zenodo.
  • Cross-validation: Compare experimental melting points (e.g., 217.5–220°C for triazine derivatives ) with literature values to confirm compound identity.

Advanced: How can conflicting bioactivity data for this compound derivatives be systematically addressed?

Answer:

  • Dose-response reevaluation: Test compounds across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Target engagement assays: Use surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to purported targets.
  • Meta-analysis: Aggregate data from multiple studies (e.g., enzymatic inhibition, cytotoxicity) to identify outliers and contextualize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.